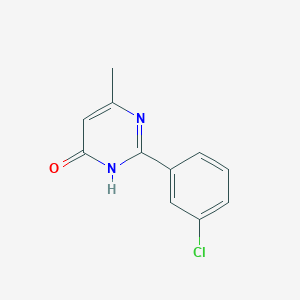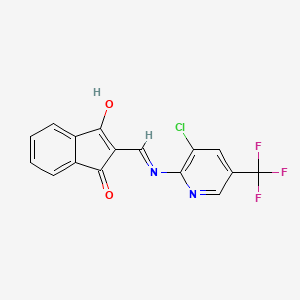
2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione
Übersicht
Beschreibung
2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione, commonly known as 2C-T-7, is a synthetic psychedelic drug of the phenethylamine and tryptamine chemical classes. It is one of the few psychedelic drugs to have been synthesized in the laboratory, and was first synthesized in the early 1970s by Alexander Shulgin. 2C-T-7 has been used in scientific research for its potential to provide insight into the neurochemical basis of consciousness and its effects on the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
One study outlined the synthesis of derivatives of indane-1,3-dione, exploring their anti-inflammatory activities. The synthesis techniques involved regiospecific attacks and various methods like condensation and aminolysis, leading to compounds with marked anti-inflammatory activity without anti-coagulant action. This highlights the compound's role in the development of anti-inflammatory agents (Leblois et al., 1987).
Material Science Applications
Research has also been conducted on the synthesis of novel indane-1,3-dione derivatives for material science applications. One study focused on synthesizing fused heterocyclic compounds incorporating the trifluoromethyl moiety, demonstrating the compound's utility in creating materials with specific electronic or photophysical properties (Shaaban, 2008).
Organic Synthesis
In organic synthesis, the compound has been used to create hexahydropyrimidines and their spiro analogues through a multicomponent synthesis approach. This demonstrates its versatility as a building block in synthesizing complex organic molecules, contributing to the diversity of chemical compounds for further pharmacological or material science exploration (Mukhopadhyay et al., 2011).
Heterocyclic Chemistry
Another application involves the synthesis of fused polycyclic compounds, where indane-1,3-dione derivatives serve as precursors for creating complex heterocyclic systems. This is crucial for developing new drugs and materials with novel properties, indicating the compound's importance in heterocyclic chemistry (Nikpassand et al., 2010).
Eigenschaften
IUPAC Name |
2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O2/c17-12-5-8(16(18,19)20)6-21-15(12)22-7-11-13(23)9-3-1-2-4-10(9)14(11)24/h1-7,23H/b22-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMSQSXAPCNHJK-QPJQQBGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=C(C=N3)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=C(C=C(C=N3)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)methylene)indane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)
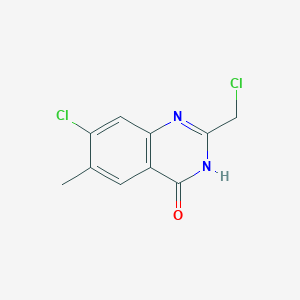
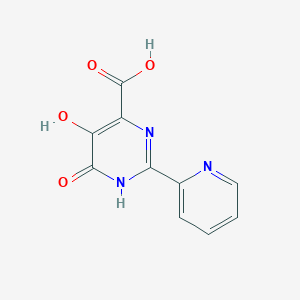
![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
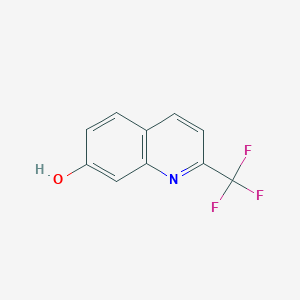
![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
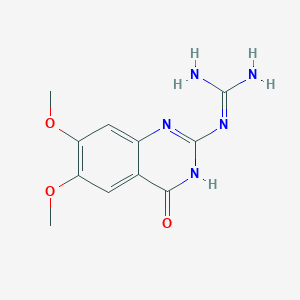
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)
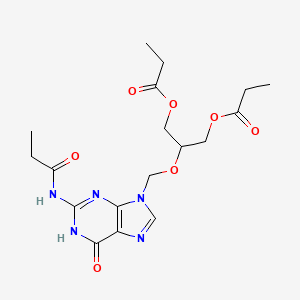
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)
